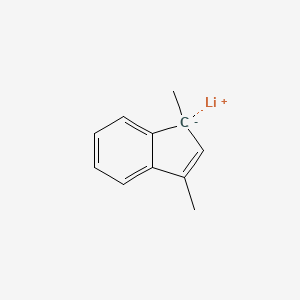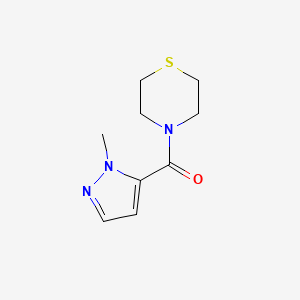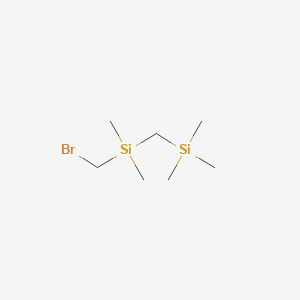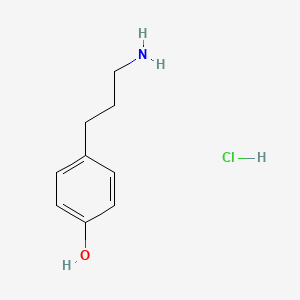
1,3-Dimethylindenyllithium
Descripción general
Descripción
1,3-Dimethylindenyllithium is an organolithium compound with the molecular formula C11H11Li. It is a derivative of indene, where the hydrogen atoms at positions 1 and 3 are replaced by methyl groups, and the hydrogen atom at position 1 is replaced by a lithium atom. This compound is of significant interest in organic chemistry due to its reactivity and utility in various synthetic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethylindenyllithium can be synthesized through several methods. One common approach involves the reaction of 1,3-dimethylindene with an organolithium reagent, such as n-butyllithium, in an inert solvent like tetrahydrofuran (THF). The reaction typically proceeds at low temperatures to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organolithium compound synthesis apply. These methods often involve the use of large-scale reactors, precise temperature control, and inert atmospheres to prevent unwanted reactions with moisture or oxygen.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylindenyllithium undergoes various types of chemical reactions, including:
Substitution Reactions: It can act as a nucleophile, participating in substitution reactions with electrophiles.
Addition Reactions: It can add to carbonyl compounds, forming alcohols after hydrolysis.
Coupling Reactions: It can couple with halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: Such as alkyl halides, acyl chlorides, and carbonyl compounds.
Solvents: Typically, inert solvents like THF or diethyl ether are used.
Temperature: Reactions are often carried out at low temperatures (-78°C to 0°C) to control reactivity.
Major Products
The major products formed from reactions involving this compound depend on the specific electrophile used. For example, reactions with carbonyl compounds typically yield alcohols, while reactions with alkyl halides yield substituted indenes.
Aplicaciones Científicas De Investigación
1,3-Dimethylindenyllithium has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Polymer Chemistry: It can initiate polymerization reactions, leading to the formation of various polymeric materials.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: It is involved in the preparation of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,3-dimethylindenyllithium exerts its effects is primarily through its role as a nucleophile. The lithium atom in the compound is highly electropositive, making the carbon atoms adjacent to it nucleophilic. This allows the compound to attack electrophilic centers in other molecules, facilitating various chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyl-2-imidazolidinone: A high polar and aprotic solvent used in various chemical reactions.
1,3-Dimethylindene: The parent hydrocarbon from which 1,3-dimethylindenyllithium is derived.
Uniqueness
This compound is unique due to its specific reactivity as an organolithium compound. Its ability to act as a strong nucleophile and participate in a wide range of chemical reactions makes it a valuable reagent in organic synthesis. Additionally, its structure allows for the formation of stable intermediates, facilitating complex synthetic pathways.
Propiedades
IUPAC Name |
lithium;1,3-dimethylinden-1-ide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11.Li/c1-8-7-9(2)11-6-4-3-5-10(8)11;/h3-7H,1-2H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPFOAFPFYADOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C[C-]1C=C(C2=CC=CC=C12)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1s,4s,5r)-6,8-Dioxabicyclo[3.2.1]octan-4-ol](/img/structure/B6306916.png)


![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B6306935.png)








